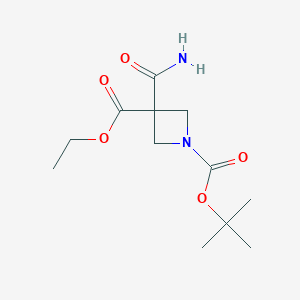

1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate

概要

説明

“1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1105663-94-2 . It has a molecular weight of 272.3 and its IUPAC name is 1-(tert-butyl) 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 272.3 .科学的研究の応用

Synthesis and Characterization

Synthesis and Structural Analysis : The synthesis of compounds similar to 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has been detailed, focusing on their synthesis, characterization, and structural analysis using various spectroscopic methods and X-ray crystallography. This includes the synthesis of related compounds, characterizing their molecular structure, and analyzing their stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).

Precursor for Study of Foldamers : A compound with a structure similar to the one , used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, showcases the potential application of such compounds in the field of biomolecular structures (Abbas et al., 2009).

Application in Antiarrhythmic and Hypotensive Activity : Research into 1,3-disubstituted ureas and phenyl N-substituted carbamates, closely related to the compound , shows their potential application in medical science, particularly in antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Metal-Free Synthesis Methods : Studies on metal-free synthesis methods for related compounds, highlighting environmentally friendly synthesis processes and their applications in creating bioactive natural products and synthetic drugs (Xie et al., 2019).

Supramolecular Chemistry and Crystallography

Crystal Structure Analysis : Investigations into the crystal structure and supramolecular arrangement of oxopyrrolidine analogues, related to the compound , provide insights into the molecular interactions and assemblies that could be applicable to a range of chemical and pharmaceutical studies (Samipillai et al., 2016).

Chemical Synthesis and Crystallography Studies : Synthetic and crystallographic studies of carbamate derivatives, highlighting the significance of weak intermolecular interactions in stabilizing crystal structures, which can be essential in designing new compounds and understanding their properties (Das et al., 2016).

Applications in Organic Chemistry

Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines, closely related to the compound of interest, demonstrates their versatility in the asymmetric synthesis of amines, highlighting their potential use in a wide range of chemical synthesis applications (Ellman et al., 2002).

Iridium-catalyzed Aziridination : Research on the three-component coupling reactions involving similar compounds to synthesize aziridine derivatives, showcasing the potential of these compounds in facilitating complex chemical reactions (Kubo et al., 2000).

Safety and Hazards

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHWSMCZSPERFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144833 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-94-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

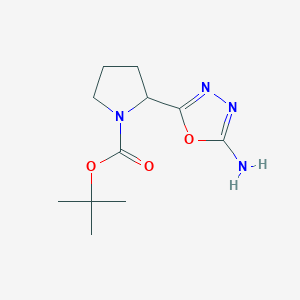

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)